molecular formula C18H28N2O3S B162958 1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine

1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine

Cat. No.: B162958
M. Wt: 352.5 g/mol
InChI Key: XCBHYDPDIJQQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TASIN-1 is a selective inhibitor of the truncated adenomatous polyposis coli (APC) gene. APC plays a crucial role in suppressing tumor formation. TASIN-1 specifically targets cells with mutated or truncated APC, sparing normal and cancer cells with the full-length APC .

Scientific Research Applications

TASIN-1 has garnered interest across various scientific fields:

Preparation Methods

Industrial Production:: TASIN-1 is not produced industrially on a large scale due to its specialized use in research. Custom synthesis services are often employed to obtain TASIN-1 for scientific investigations .

Chemical Reactions Analysis

Types of Reactions:: TASIN-1 does not undergo extensive chemical transformations. it exerts its cytotoxic effects by inhibiting cholesterol biosynthesis. This unique mechanism makes it a potential therapeutic strategy for preventing and intervening in colorectal cancer (CRC) with mutant APC .

Common Reagents and Conditions:: The specific reagents and conditions used in TASIN-1 synthesis remain proprietary. Researchers typically employ standard organic chemistry techniques to achieve the desired compound.

Major Products:: TASIN-1 itself is the major product resulting from its synthesis. Its selectivity for mutant APC-expressing cells sets it apart from other compounds.

Mechanism of Action

TASIN-1’s mechanism involves inhibiting cholesterol biosynthesis, leading to cell death. It primarily targets the mevalonate pathway, affecting critical cellular processes .

Comparison with Similar Compounds

While TASIN-1 stands out due to its selective action against mutant APC, other compounds with related mechanisms include HIF-2α inhibitors and cholesterol biosynthesis inhibitors. none precisely mirror TASIN-1’s properties .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18/h3-6,15-16H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBHYDPDIJQQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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